

Application Notes and Protocols: Azide MegaStokes Dye 735 for Live-Cell Imaging

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Compound of Interest

Compound Name: Azide MegaStokes dye 735

Cat. No.: B12057196

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This document provides detailed application notes and protocols for the use of **Azide MegaStokes Dye 735** in live-cell imaging. This near-infrared fluorescent probe is characterized by a large Stokes shift, making it an exceptional tool for multiplexing and reducing background fluorescence in complex biological environments. Its azide functionality allows for covalent labeling of alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."

Introduction to Azide MegaStokes Dye 735

Azide MegaStokes Dye 735 is a highly water-soluble fluorescent reporter molecule designed for bioorthogonal labeling in living cells. Its large Stokes shift, the difference between the excitation and emission maxima, minimizes self-quenching and crosstalk between fluorophores in multi-color imaging experiments. The near-infrared emission is advantageous for deeper tissue penetration and reduced phototoxicity. The azide group enables the specific and stable labeling of target molecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

Quantitative Data

The spectral and physical properties of **Azide MegaStokes Dye 735** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	586 nm (in ethanol)	[1]
Emission Maximum (λ_{em})	735 nm (in ethanol)	[1]
Stokes Shift	~149 nm	
Molar Absorbance	50,000 M ⁻¹ cm ⁻¹	[1]
Reactive Group	Azide (-N ₃)	
Labeling Chemistry	Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	
Solubility	Water, Ethanol, DMF, DMSO	[1]

Experimental Protocols

The following protocols are generalized for the use of **Azide MegaStokes Dye 735** in live-cell imaging. Optimization of dye concentration, incubation times, and imaging parameters may be necessary for specific cell types and experimental setups.

Protocol 1: General Live-Cell Labeling of Alkyne-Modified Biomolecules

This protocol describes the general workflow for labeling live cells that have been pre-incubated with an alkyne-modified metabolic precursor (e.g., an amino acid, sugar, or nucleoside analog).

Materials:

- Live cells cultured on imaging-compatible plates or coverslips, pre-labeled with an alkyne-containing molecule.
- **Azide MegaStokes Dye 735**
- Copper(II) Sulfate (CuSO₄)

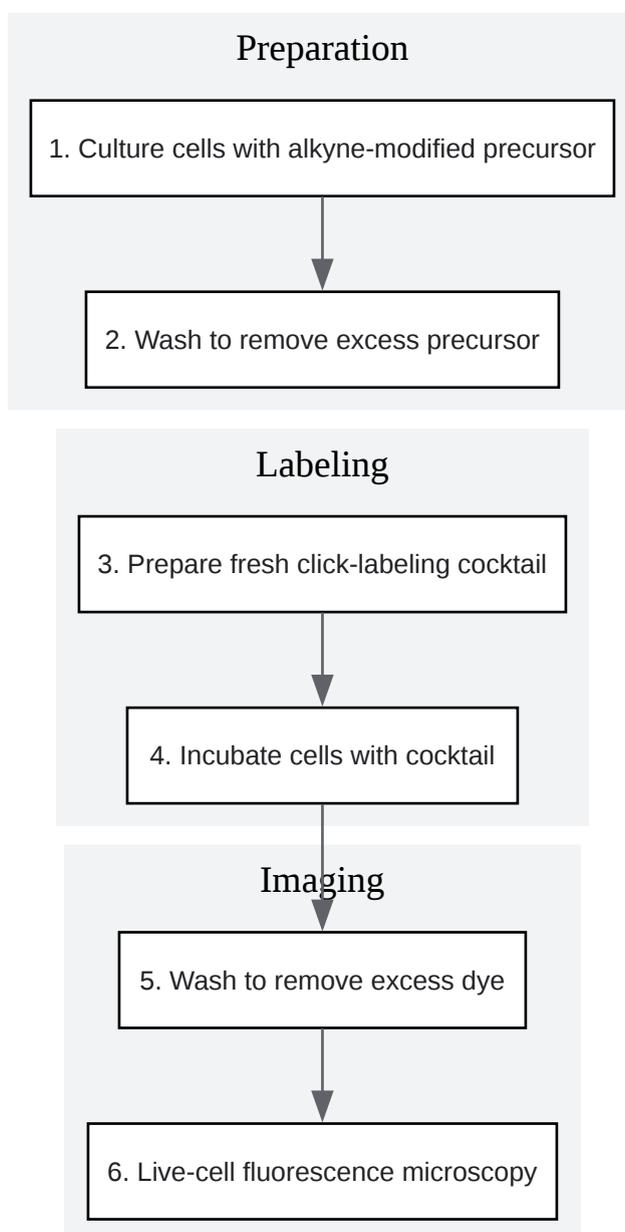
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand.
- Sodium Ascorbate
- Dulbecco's Phosphate-Buffered Saline (DPBS)
- Live-cell imaging medium

Procedure:

- Prepare Stock Solutions:
 - **Azide MegaStokes Dye 735**: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store protected from light at -20°C.
 - CuSO₄: Prepare a 100 mM stock solution in deionized water.
 - THPTA: Prepare a 500 mM stock solution in deionized water.
 - Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh before each experiment.
- Cell Preparation:
 - Culture cells to the desired confluency.
 - Incubate cells with the alkyne-modified metabolic precursor for a duration appropriate for the specific biological process being studied.
 - Wash the cells twice with warm DPBS to remove any unincorporated alkyne precursor.
- Prepare the Click-Labeling Cocktail (prepare immediately before use):
 - For a final volume of 1 mL of labeling medium:
 - To 950 μL of live-cell imaging medium, add 5 μL of the 100 mM CuSO₄ stock solution (final concentration: 500 μM).

- Add 25 μ L of the 500 mM THPTA stock solution (final concentration: 12.5 mM). The recommended molar ratio of THPTA to CuSO_4 is 5:1 to chelate the copper and reduce cytotoxicity.
 - Vortex briefly to mix.
 - Add the desired volume of the **Azide MegaStokes Dye 735** stock solution. A final concentration of 1-10 μ M is a good starting point for optimization.
 - Immediately before adding to the cells, add 25 μ L of the freshly prepared 1 M Sodium Ascorbate stock solution (final concentration: 25 mM). Vortex gently to mix.
- Labeling Reaction:
 - Aspirate the DPBS from the cells and add the click-labeling cocktail.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
 - Wash and Image:
 - Aspirate the labeling cocktail and wash the cells three times with warm live-cell imaging medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~580-600 nm, Emission: ~710-750 nm).

Visualizing the Workflow



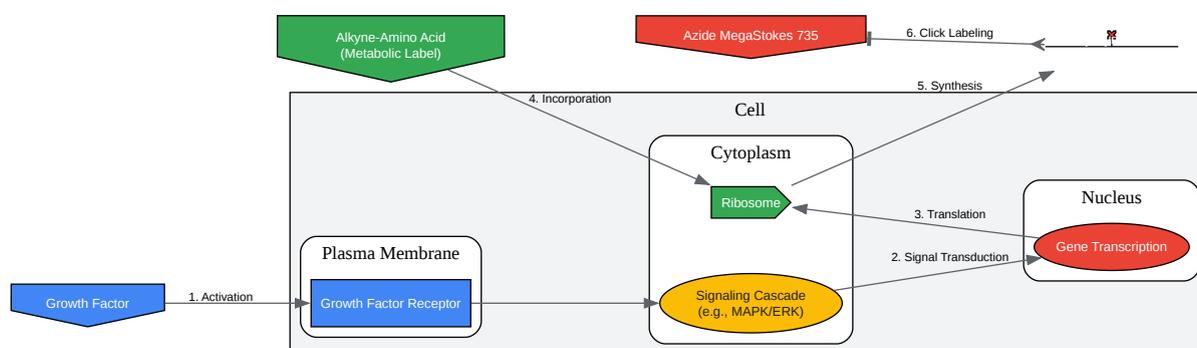
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Caption: Workflow for live-cell labeling using **Azide MegaStokes Dye 735**.

Signaling Pathway Visualization Example

While specific signaling pathways investigated with this dye are not yet published, a common application of metabolic labeling is to track protein synthesis and localization in response to a signaling event. The following diagram illustrates a hypothetical experiment where **Azide**

MegaStokes Dye 735 is used to visualize newly synthesized proteins in response to growth factor signaling.



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Caption: Visualizing protein synthesis downstream of growth factor signaling.

Important Considerations and Best Practices

- **Cytotoxicity:** While THPTA and other ligands significantly reduce the cytotoxicity of copper, it is crucial to perform viability assays (e.g., using propidium iodide or a commercial viability kit) to ensure that the labeling conditions are not adversely affecting the cells.
- **Controls:** Always include appropriate controls in your experiments. A key control is to perform the labeling procedure on cells that have not been incubated with the alkyne-modified precursor to assess background staining.
- **Photostability:** Although MegaStokes dyes are reported to have excellent photostability, it is always advisable to minimize light exposure to the sample to prevent photobleaching and phototoxicity, especially during time-lapse imaging.

- Optimization: The optimal concentrations of the dye, copper, ligand, and reducing agent, as well as the incubation time, may vary depending on the cell type, the specific alkyne-modified biomolecule, and its abundance. A systematic optimization of these parameters is recommended for each new experimental system.

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References

- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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